Vincamine teproside

Description

Background and Context within Vinca (B1221190) Alkaloid Chemistry

Vinca alkaloids are a class of naturally occurring monoterpenoid indole (B1671886) alkaloids, primarily sourced from plants of the Vinca (periwinkle) genus, such as Vinca minor and Catharanthus roseus (formerly Vinca rosea). wikipedia.orgunits.it This family of compounds is chemically diverse and exhibits a wide range of pharmacological activities. wikipedia.org The most famous members of this class are the bis-indole alkaloids vincristine (B1662923) and vinblastine, which are indispensable in cancer chemotherapy for their ability to inhibit mitosis. google.com

In contrast to the cytotoxic bis-indole alkaloids, another branch of the family, the monomeric eburnan-type alkaloids, is known for different physiological effects. regulations.gov The principal compound in this subgroup is vincamine (B1683053), the major alkaloid found in the leaves of the lesser periwinkle, Vinca minor, where it can constitute 25–65% of the total indole alkaloid content. wikipedia.org Vincamine is recognized as a peripheral vasodilator that can increase blood flow, particularly to the brain. regulations.govcbsa-asfc.gc.canih.gov This has led to its investigation and clinical use in some regions for cerebrovascular disorders and cognitive enhancement. wikipedia.orgunits.it It is within this context of developing vasoactive and neuroprotective agents that derivatives like vincamine teproside were synthesized and studied. regulations.gov

Historical Perspectives on this compound Research

The investigation into this compound, also referred to in literature as vincamine teprosilate or simply Teproside, appears to have been most active in the mid-1980s. researchgate.net Research from this period focused on its potential as a neuroactive agent, often comparing its effects directly with its parent compound, vincamine.

A notable 1984 study by Borzeix and Cahn investigated the cerebral anti-oedematous effects of various vincamine derivatives. wikipedia.orggabarx.com Their findings in a rat model indicated that Teproside was the most potent among the tested derivatives in preventing the formation of cerebral oedema. wikipedia.org In the same year, a pharmaco-EEG study in patients with chronic cerebrovascular disease suggested that this compound might have greater bioavailability compared to vincamine at equivalent dosages. unito.it

Further clinical research from that era explored its therapeutic potential. A controlled clinical study evaluated the effects of vincamine teprosilate in patients with "aging brain syndrome," contributing to the body of knowledge on its activity. caymanchem.com Another 1984 clinical trial involving patients with chronic cerebrovascular disease reported that treatment with vincamine teprosilate led to significant improvements in behavioral performance, memory, and perceptive-motor activities when compared to a placebo. un.orgchemimpex.com Concurrently, research into its mechanism suggested a "vasometabolic" effect, with studies showing that administration of this compound could activate lysosomal enzymes in the brain. google.com

The table below summarizes key comparative research findings from this period.

| Research Focus | Study Details | Key Findings | Reference(s) |

| Pharmaco-EEG Effects | Compared intravenous teproside and vincamine in patients with chronic cerebrovascular disease. | Changes in EEG spectral analysis suggested a greater bioavailability for teproside compared to vincamine. | unito.it |

| Behavioral Performance | A 90-day, randomized, placebo-controlled trial in patients with cerebrovascular disease. | The group treated with vincamine teprosilate showed significant improvement in behavior, memory, and perceptive-motor skills. | un.org, chemimpex.com |

| Cerebral Anti-oedema Effect | Evaluated the ability of vincamine and its derivatives to prevent alkyltin-induced cerebral oedema in rats. | Teproside was found to be the most potent derivative in preventing the oedematous reaction. | wikipedia.org |

| Lysosomal Enzyme Activity | Studied the effect of intraperitoneal injection of this compound on brain lysosomal enzymes in rats. | The compound was found to activate almost all studied enzymes, supporting a "vasometabolic" mechanism. | google.com |

Structural Relationship to Vincamine and Relevant Derivatives

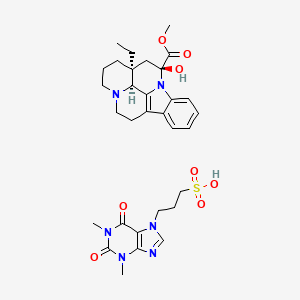

This compound is a salt, indicating it is formed through an ionic bond between two distinct chemical entities. unito.itwho.int The structural components are the basic vincamine molecule and an acidic compound known as teprosilate.

Vincamine: The base component is vincamine ((3α,14β,16α)-14,15-Dihydro-14-hydroxyeburnamenine-14-carboxylic acid methyl ester), a complex pentacyclic indole alkaloid. wikipedia.orgcaymanchem.com Its structure is foundational to a class of synthetic derivatives, including the well-known nootropic agent, vinpocetine (B1683063). wikipedia.org

Teprosilate: The acidic component, teprosilate, is the international nonproprietary name (INN) for 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propane-1-sulfonate. This molecule contains the core structure of theophylline, a xanthine (B1682287) alkaloid similar to caffeine. wikipedia.org Theophylline itself is known to have physiological effects, including acting as a weak vasodilator. who.int

| Compound Name | Chemical Formula | Molar Mass | Class |

| Vincamine | C₂₁H₂₆N₂O₃ | 354.45 g·mol⁻¹ | Eburnan-type Indole Alkaloid |

| 8-Chlorotheophylline | C₇H₇ClN₄O₂ | 214.61 g·mol⁻¹ | Xanthine Derivative |

| Theophylline | C₇H₈N₄O₂ | 180.17 g·mol⁻¹ | Xanthine Alkaloid |

| Vinpocetine | C₂₂H₂₆N₂O₂ | 350.46 g·mol⁻¹ | Synthetic Vincamine Derivative |

Structure

2D Structure

Properties

CAS No. |

51179-28-3 |

|---|---|

Molecular Formula |

C31H40N6O8S |

Molecular Weight |

656.8 g/mol |

IUPAC Name |

3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propane-1-sulfonic acid;methyl (15S,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate |

InChI |

InChI=1S/C21H26N2O3.C10H14N4O5S/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2;1-12-8-7(9(15)13(2)10(12)16)14(6-11-8)4-3-5-20(17,18)19/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3;6H,3-5H2,1-2H3,(H,17,18,19)/t18-,20+,21+;/m1./s1 |

InChI Key |

HAWWZHXZSSXLFG-YAFGAGFVSA-N |

SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCS(=O)(=O)O |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OC)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCS(=O)(=O)O |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCS(=O)(=O)O |

Other CAS No. |

51179-28-3 |

Synonyms |

vincamine 1-(7-theophyllinyl)-3-propanesulfonate vincamine teproside vincamine teprosylate |

Origin of Product |

United States |

Chemical Biology and Synthetic Research

Advanced Structural Elucidation Techniques for Vincamine (B1683053) Teproside

The structural elucidation of vincamine and its derivatives, including vincamine teproside, relies on a suite of advanced spectroscopic and analytical techniques to confirm their complex molecular architecture. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D (¹H, ¹³C) and 2D NMR techniques (e.g., COSY, HSQC, HMBC), is fundamental for determining the connectivity and spatial arrangement of atoms within the molecule nih.gov. These methods provide detailed information about the chemical environment of each nucleus, allowing for the assignment of specific signals to protons and carbons, thereby confirming the proposed structure.

Mass spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS), is crucial for determining the exact molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) fragmentation patterns can further aid in confirming structural features by breaking down the molecule into characteristic fragments ontosight.ai. X-ray crystallography, when suitable single crystals can be obtained, offers the most definitive method for establishing the three-dimensional structure, including absolute stereochemistry, bond lengths, and angles nih.gov. Infrared (IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy are also employed to identify functional groups and electronic transitions, respectively, providing complementary data for structural confirmation.

While specific studies detailing the structural elucidation of "this compound" as a distinct entity are not extensively detailed in the initial search results, the established methods for vincamine itself are applicable. For instance, vincamine's structure has been confirmed through various spectroscopic analyses, and its stereochemistry has been resolved through crystallographic studies nih.gov.

Semi-Synthetic Pathways and Methodologies for this compound

Vincamine, the parent compound, is naturally occurring in Vinca (B1221190) minor but can also be synthesized or semi-synthesized wikipedia.orgcaymanchem.com. Semi-synthetic approaches often start from more readily available precursors or related alkaloids. For instance, tabersonine, another alkaloid, can be used as a starting material for the semi-synthesis of vincamine wikipedia.org. The process typically involves a series of chemical transformations to build the characteristic indole (B1671886) nucleus and the complex polycyclic structure of vincamine.

Derivatization Strategies and Analog Synthesis for Mechanistic Research

Derivatization of vincamine has been explored to understand its structure-activity relationships (SAR) and to develop compounds with improved pharmacological profiles or novel mechanisms of action. For example, vincamine derivatives have been synthesized and evaluated for their effects on pancreatic β-cells in the context of diabetes researchgate.net. Research has also focused on modifications to enhance its vasodilatory and neuroprotective properties.

Studies have investigated derivatives such as brovincamine (B1217154) and vinpocetine (B1683063), which is a synthetic derivative of vincamine wikipedia.orgthegoodscentscompany.com. These modifications aim to optimize interaction with biological targets, alter pharmacokinetic properties, or explore different therapeutic applications. For instance, some derivatives have been designed to improve oral bioavailability or to target specific pathways involved in neurodegenerative diseases or cerebrovascular disorders wikipedia.orgthegoodscentscompany.com. The synthesis of these analogs typically involves functional group modifications on the vincamine scaffold, such as esterification, etherification, or the introduction of new substituents at various positions of the indole or polycyclic ring system. These derivatization strategies are crucial for elucidating the pharmacophore responsible for vincamine's biological activity and for designing more potent and selective therapeutic agents.

Computational Chemistry and Molecular Modeling in Structure-Activity Relationship Studies

Computational chemistry and molecular modeling play a significant role in understanding the structure-activity relationships (SAR) of vincamine and its derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can correlate structural features with biological activity, predicting the efficacy of novel analogs thegoodscentscompany.com. Molecular docking simulations are employed to predict the binding modes of this compound or its derivatives to target proteins, such as receptors or enzymes involved in vascular regulation or neurotransmission. This helps in identifying key structural elements responsible for binding affinity and biological response.

Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule and its interaction with biological environments over time, offering a more comprehensive understanding of its mechanism of action. Quantum chemical calculations can be used to determine electronic properties, reactivity, and conformational preferences of vincamine and its analogs, which are critical for understanding their chemical behavior and biological interactions thegoodscentscompany.com. These computational approaches are invaluable for guiding the rational design of new vincamine-based compounds with enhanced therapeutic properties and for elucidating the molecular basis of their pharmacological effects.

Molecular and Cellular Pharmacological Research

Investigations into Cerebrovascular Homeostasis Modulation

Research into the effects of vincamine (B1683053) teproside on the homeostasis of cerebral blood vessels has been a key area of investigation, particularly concerning its potential therapeutic applications in chronic cerebrovascular disease.

Mechanisms of Vasodilatory Effects in Preclinical Models

Currently, there is a lack of publicly available preclinical studies that specifically delineate the molecular mechanisms behind the vasodilatory effects of vincamine teproside. While the parent compound, vincamine, is known to be a cerebral vasodilator, the precise pathways and receptors that this compound interacts with to elicit such an effect have not been detailed in preclinical models. Further research is required to elucidate these mechanisms.

Microcirculatory Regulation in In Vitro and In Vivo Systems

Detailed in vitro and in vivo studies focusing specifically on the regulation of the cerebral microcirculation by this compound are not extensively documented in the available scientific literature. Understanding its influence on capillary networks and pericapillary microenvironments is crucial for a comprehensive grasp of its cerebrovascular activity.

Neurobiological and Neuropharmacological Studies

The neuropharmacological profile of this compound has been explored, with a particular focus on its impact on the electrical activity of the brain and its broader effects on neuronal function.

Modulation of Cerebral Bioelectrical Activity: Methodological Research Applications

This compound has been investigated for its capacity to modulate the bioelectrical activity of the brain, with quantified electroencephalography (EEG) being a primary methodological application in these studies. Research in elderly subjects with chronic cerebrovascular disorders has utilized quantified EEG to assess the acute effects of intravenous administration of this compound.

These investigations have revealed a dual effect on the EEG patterns. An early effect, observed within the first hour of administration, is characterized by an improvement in the EEG pattern. A subsequent, slower-occurring effect has also been noted, which appears to prevent the negative modifications to the EEG that can occur in the hours following administration. These findings suggest that this compound can positively influence the electrical activity of the brain, an effect that is quantifiable and reproducible through EEG analysis.

Effects on Neuronal and Brain Metabolism (e.g., Glycoconjugate Metabolism, Lysosomal Enzymes)

Specific research detailing the effects of this compound on neuronal and brain metabolism, particularly concerning glycoconjugate metabolism and the activity of lysosomal enzymes, is not currently available. While vincamine itself is considered an activator of cerebral metabolism, the specific metabolic pathways modulated by the teproside derivative have not been elucidated.

Neuroprotective Mechanisms in Cellular and Animal Models

This compound, a derivative of the indole (B1671886) alkaloid vincamine, is an area of growing interest in molecular and cellular pharmacological research. Investigations into its neuroprotective mechanisms, largely informed by studies on its parent compound vincamine, suggest a multi-faceted approach involving the mitigation of oxidative stress, modulation of apoptotic pathways, and attenuation of neuroinflammation.

Antioxidant Activity and Oxidative Stress Mitigation Pathways

The neuroprotective effects of the vincamine structure are significantly attributed to its potent antioxidant properties. nih.gov In preclinical models, vincamine has demonstrated the ability to counteract oxidative damage, a key pathological feature in many neurodegenerative diseases. nih.gov Studies on the parent compound show that it effectively reduces the production of reactive oxygen species (ROS) and levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gove-century.usnih.gov Concurrently, it enhances the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and increases levels of glutathione (B108866) (GSH). nih.govresearchgate.net

The mechanism underlying these antioxidant effects involves the activation of key signaling pathways. Notably, vincamine has been shown to activate the Nrf2/HO-1 (Nuclear factor erythroid 2-related factor 2/Heme oxygenase-1) pathway. nih.gov This pathway is a primary cellular defense mechanism against oxidative stress, orchestrating the expression of numerous antioxidant and cytoprotective genes. nih.govnih.gov By enhancing the protein levels of Nrf2 and HO-1, vincamine bolsters the cell's intrinsic ability to neutralize oxidative threats, thereby protecting neurons from damage. nih.gov

Table 1: Effect of Vincamine on Markers of Oxidative Stress

| Biomarker | Effect Observed in Preclinical Models | Signaling Pathway Implicated |

| Reactive Oxygen Species (ROS) | Decreased | Nrf2/HO-1 |

| Malondialdehyde (MDA) | Decreased | Nrf2/HO-1 |

| Superoxide Dismutase (SOD) | Increased Activity | Nrf2/HO-1 |

| Glutathione (GSH) | Increased Levels | Nrf2/HO-1 |

Anti-apoptotic Pathway Modulation (e.g., Bax/Bcl-2, Caspase-3 Signaling)

Beyond its antioxidant activity, the vincamine alkaloid structure exerts neuroprotective effects by directly intervening in cellular apoptosis, or programmed cell death. The intrinsic apoptotic pathway is critically regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. nih.govmdpi.com The ratio between these proteins is a key determinant of cell fate.

Research has shown that vincamine can modulate this critical balance in favor of cell survival. nih.gov It has been observed to upregulate the expression of the anti-apoptotic protein Bcl-2 while simultaneously down-regulating the expression of the pro-apoptotic protein Bax. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio helps to prevent the mitochondrial dysfunction that typically initiates the apoptotic cascade. nih.gov

Furthermore, vincamine influences the activity of caspases, which are the executioner enzymes of apoptosis. mdpi.comresearchgate.net Specifically, it has been found to reduce the expression and activation of caspase-3, a key mediator in the final stages of cell death. nih.govresearchgate.net By inhibiting both the upstream Bcl-2 family signaling and the downstream executioner caspases, vincamine provides a robust anti-apoptotic defense for neuronal cells. nih.gov

Table 2: Modulation of Apoptotic Markers by Vincamine

| Apoptotic Marker | Function | Effect of Vincamine |

| Bcl-2 | Anti-apoptotic protein | Upregulation |

| Bax | Pro-apoptotic protein | Down-regulation |

| Bax/Bcl-2 Ratio | Determines cell susceptibility to apoptosis | Decreased |

| Caspase-3 | Executioner caspase | Down-regulation / Inhibition |

Anti-inflammatory Effects in Central Nervous System Models (e.g., NF-κB Pathway)

Neuroinflammation is a critical component in the pathology of acute brain injury and chronic neurodegenerative diseases. Vincamine and its derivatives have demonstrated significant anti-inflammatory properties within the central nervous system (CNS). nih.govnih.gov A primary mechanism for this effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a pivotal transcription factor that controls the expression of many pro-inflammatory genes, including cytokines and chemokines. nih.govmdpi.com

In animal models of Parkinson's disease, vincamine treatment was shown to suppress the activation of the NF-κB pathway by repressing the phosphorylation of key components like p65, IKKβ, and IκBα. nih.gov This inhibition leads to a significant reduction in the production and expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.gov The derivative vinpocetine (B1683063) has also been shown to potently inhibit TNF-α-induced NF-κB activation in multiple cell types. nih.gov By downregulating these inflammatory mediators, vincamine helps to reduce microglial and astrocyte activation, thereby mitigating the damaging effects of chronic neuroinflammation. nih.gov

Anti-oedematous Mechanisms in Preclinical Brain Injury Models

Cerebral oedema, the accumulation of excess fluid in the brain, is a life-threatening complication of various brain injuries. Research has specifically identified this compound (referred to as Teproside) as a potent agent against this condition. nih.gov

In a preclinical model using rats, cerebral oedema was induced by alkyltin compounds, which selectively cause fluid accumulation in the white matter of the CNS. nih.gov In this model, this compound was found to be the most potent among several vincamine derivatives at preventing the development of this oedematous reaction. nih.gov This suggests a specific and powerful anti-oedematous mechanism of action for this compound in the CNS. The study proposed that the xanthine (B1682287) portion of the Teproside structure may potentiate the anti-oedematous effect of the vincamine moiety. nih.gov

Investigations into Other Preclinical Biological Systems

The biological activities of the vincamine structure are not confined to the central nervous system. Preclinical studies have revealed its systemic anti-inflammatory effects, highlighting its potential to modulate inflammatory pathways in other biological systems.

Anti-inflammatory Pathways Beyond the Central Nervous System (e.g., TNFα/Nrf-2/Keap-1 Signaling)

Vincamine has been shown to exert protective effects in models of liver and lung injury through the modulation of interconnected anti-inflammatory and antioxidant pathways. nih.govresearchgate.net A key signaling axis implicated in these effects is the interplay between TNF-α, Nrf-2, and its inhibitor, Kelch-like ECH-associated protein 1 (Keap-1). researchgate.netresearchgate.net

In a model of sepsis-induced liver injury, vincamine treatment reduced the hepatic content of TNF-α, a major pro-inflammatory cytokine. researchgate.net Simultaneously, it modulated the Nrf-2/Keap-1 pathway, leading to an increase in Nrf-2 protein expression and a decrease in Keap-1. researchgate.net The Keap1-Nrf2 system is a master regulator of cellular redox homeostasis, and its activation helps to counter inflammation and oxidative stress. nih.govnih.gov Vincamine has also been found to protect lungs from acute injury by inhibiting the Nrf2/NF-κB signaling cascade. nih.gov These findings demonstrate that vincamine can modulate the TNFα/Nrf-2/Keap-1 signaling pathway, providing a potent anti-inflammatory and cytoprotective effect in tissues beyond the central nervous system. researchgate.net

Angiogenesis Modulation in Preclinical Disease Models (e.g., Tumor Microenvironment)

While specific preclinical studies focusing on the direct effects of this compound on angiogenesis within the tumor microenvironment are not extensively detailed in publicly available scientific literature, the broader class of vinca (B1221190) alkaloids, to which vincamine is related, has well-documented anti-angiogenic properties. For context, related vinca alkaloids such as vinblastine have been shown to interfere with the formation of new blood vessels, a critical process for tumor growth and metastasis.

In preclinical models, vinblastine has demonstrated the ability to block endothelial cell proliferation, chemotaxis, and their ability to spread on fibronectin at very low concentrations. nih.gov This inhibitory action on endothelial cells, the primary components of blood vessels, is a key mechanism of its anti-angiogenic effect. The combination of low-dose vinblastine with antibodies targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) has been shown to enhance the antitumor effects, even in resistant tumors, highlighting the significance of targeting angiogenesis. nih.gov

Although direct evidence for this compound is lacking, it is plausible that it may share some of these anti-angiogenic characteristics due to its structural relation to other vinca alkaloids. However, without specific preclinical data, this remains speculative. Research into the specific effects of this compound on angiogenesis in the tumor microenvironment is a potential area for future investigation.

Table 1: Comparative Anti-Angiogenic Effects of Related Vinca Alkaloids in Preclinical Models

| Compound | Observed Anti-Angiogenic Effects |

|---|---|

| Vinblastine | Inhibition of endothelial cell proliferation and chemotaxis. nih.gov |

| Vincristine (B1662923) | Induction of apoptosis in endothelial cells. |

This table provides a comparative overview of the anti-angiogenic effects of well-studied vinca alkaloids to offer context in the absence of specific data for this compound.

Interaction with Specific Protein Targets and Receptors (Comparative Studies with Related Compounds)

Detailed studies elucidating the specific protein targets and receptor interactions of this compound are not extensively available in the current body of scientific literature. However, a comparative analysis with structurally related and well-researched vinca alkaloids, such as vincristine and vinblastine, can provide insights into potential mechanisms of action.

The primary molecular target for cytotoxic vinca alkaloids like vincristine and vinblastine is tubulin, the protein subunit of microtubules. nih.gov These compounds bind to specific sites on β-tubulin, leading to the disruption of microtubule dynamics. nih.gov This interference with microtubule assembly and disassembly inhibits the formation of the mitotic spindle, a crucial structure for cell division, ultimately leading to cell cycle arrest in the metaphase and apoptosis of rapidly dividing cells, such as cancer cells. nih.gov

There are distinct binding sites for vinca alkaloids on tubulin, and different compounds within this class can exhibit varying affinities and binding characteristics. For instance, vincristine is noted to bind strongly to β-tubulin. nih.gov The binding of these alkaloids can also influence the interaction of tubulin with other microtubule-associated proteins. nih.gov In contrast to these cytotoxic vinca alkaloids, vincamine itself is primarily known for its vasodilatory and nootropic effects, suggesting a different primary mechanism of action likely not centered on tubulin disruption. Vincamine has been shown to increase cerebral blood flow. drugbank.com

Given that this compound is a derivative of vincamine, its primary protein interactions may differ from those of the cytotoxic vinca alkaloids. It is possible that its pharmacological effects are mediated through other receptor systems or cellular pathways. For example, in preclinical studies, this compound, along with vincamine hydrochloride and vincamine ketoglutarate, was found to inhibit cerebral edema in male Wistar rats. nih.gov This suggests a potential interaction with pathways involved in regulating vascular permeability and fluid balance in the central nervous system. Without direct binding studies for this compound, its precise molecular targets remain to be elucidated.

Table 2: Comparative Protein Target Interactions of Vincamine and Related Vinca Alkaloids

| Compound | Primary Protein Target | Cellular Effect |

|---|---|---|

| Vincristine | β-tubulin nih.gov | Disruption of microtubule assembly, mitotic arrest. nih.gov |

| Vinblastine | β-tubulin nih.gov | Inhibition of microtubule polymerization. nih.gov |

| Vincamine | Not definitively established (presumed different from tubulin) | Vasodilation, increased cerebral blood flow. drugbank.com |

| This compound | Not definitively established | Inhibition of cerebral edema in preclinical models. nih.gov |

Preclinical Pharmacodynamics and Efficacy Profiling

In Vitro Pharmacological Profiling and Mechanistic Assays

In vitro studies are fundamental in determining the direct effects of a compound on cells and tissues, providing insights into its mechanism of action.

Cell-based Assays for Mechanistic Investigations

Cell-based assays are crucial for understanding how a substance affects cellular functions in a controlled environment. nih.govconceptlifesciences.combioivt.com These assays can reveal information about a drug's impact on cell viability, proliferation, and specific signaling pathways. bioivt.com For instance, studies on related vinca (B1221190) alkaloids have utilized cell-based assays to explore their effects on various cell types, including endothelial cells, smooth muscle cells, and immune cells like macrophages. nih.govnih.gov These assays often measure changes in the levels of inflammatory markers and proteins involved in cell survival and apoptosis. nih.govnih.gov

Isolated Organ or Tissue Studies

Isolated organ and tissue preparations allow for the examination of a drug's effect in a more complex biological system than cell cultures, free from the systemic influences of a whole organism. iworx.comadinstruments.com These studies are often conducted in an organ bath, where tissues like blood vessels or muscle strips are kept in a controlled physiological solution. iworx.comreprocell.com This methodology enables the measurement of tissue responses, such as muscle contraction or relaxation, in response to the compound being tested. reprocell.com For example, the vasodilator effect of certain compounds has been evaluated using isolated rat aortic rings, where changes in tension are recorded to determine the substance's impact on vascular tone. bioline.org.br

In Vivo Pharmacological Studies in Animal Models

Animal models are indispensable for evaluating the systemic effects and therapeutic potential of a drug candidate in a living organism, providing a bridge between in vitro findings and clinical applications.

Models of Cerebral Ischemia and Hypoxia

Animal models of cerebral ischemia, often induced by occluding the middle cerebral artery, are standard for investigating potential treatments for stroke. frontiersin.orgmdpi.com These models replicate the reduced blood flow and subsequent brain injury seen in human ischemic stroke. nih.govfrontiersin.org Studies have shown that related compounds can reduce the size of the infarct (tissue death) and improve neurological deficits in these models. nih.gov Vincamine (B1683053) derivatives have demonstrated the ability to modify and improve age-related electroencephalogram (EEG) changes in the context of chronic cerebrovascular disorders. regulations.gov

Models of Brain Edema

Brain edema, or swelling, is a serious complication of various brain injuries. mdpi.com Animal models, such as those induced by alkyltin compounds like triethyltin, are used to study this condition. nih.govgabarx.com These agents cause a selective edema in the central nervous system. nih.gov Research has shown that vincamine derivatives, including vincamine teprosilate, can prevent the development of this type of brain edema. nih.govgabarx.com Notably, vincamine teprosilate was found to be the most potent among the tested vincamine derivatives in preventing this edematous reaction. nih.gov

Models of Sepsis-Induced Organ Injury (e.g., Hepato-protective effects)

Sepsis, a life-threatening response to infection, can lead to multiple organ dysfunction, with the liver being particularly vulnerable. nih.govmdpi.com The cecal ligation and puncture (CLP) model in rodents is a widely used experimental model to mimic human sepsis. nih.goveuropeanreview.org In studies using the CLP model, vincamine has been shown to protect the liver from injury. nih.govnih.govresearchgate.net This hepato-protective effect is attributed to its ability to modulate oxidative stress, inflammation, and apoptosis. nih.govnih.govresearchgate.net

Specifically, vincamine treatment in septic animals led to a decrease in markers of liver damage such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). nih.gov It also reduced oxidative stress by lowering malondialdehyde (MDA) levels and increasing the activity of superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH) content. nih.govresearchgate.net Furthermore, vincamine attenuated the inflammatory response by decreasing pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. nih.govresearchgate.net Mechanistically, it was found to modulate the Nrf-2/Keap-1 and bax/bcl2 signaling pathways, which are involved in the cellular defense against oxidative stress and the regulation of apoptosis, respectively. nih.govresearchgate.net

Table of Effects of Vincamine in a CLP-Induced Sepsis Model

| Parameter | Effect of Vincamine Treatment | Pathway/Mechanism Implicated |

| Liver Enzymes | ||

| ALT | Decreased | Reduction of liver injury |

| AST | Decreased | Reduction of liver injury |

| Oxidative Stress Markers | ||

| MDA | Decreased | Amelioration of oxidative stress |

| SOD | Increased | Enhancement of antioxidant defense |

| GSH | Increased | Enhancement of antioxidant defense |

| Inflammatory Markers | ||

| TNF-α | Decreased | Attenuation of inflammation |

| IL-6 | Decreased | Attenuation of inflammation |

| IL-1β | Decreased | Attenuation of inflammation |

| Signaling Pathways | ||

| Nrf-2 | Increased protein expression | Modulation of antioxidant response |

| Keap-1 | Decreased | Modulation of antioxidant response |

| bcl2 | Upregulated protein expression | Anti-apoptotic effect |

| bax | Downregulated protein expression | Anti-apoptotic effect |

| Cleaved caspase 3 | Downregulated protein expression | Anti-apoptotic effect |

This table summarizes the observed effects of vincamine in a cecal ligation and puncture (CLP) model of sepsis-induced liver injury, as reported in the cited literature. nih.govnih.govresearchgate.net

Comparative Pharmacodynamics with Vincamine and Other Related Derivatives

The pharmacodynamic profile of vincamine and its derivatives has been a subject of comparative studies to elucidate their therapeutic potential, primarily in the context of cerebral insufficiency and, more recently, for their antiproliferative properties. While direct comparative pharmacodynamic data for vincamine teprosilate is limited, examining the profiles of vincamine and other synthetic derivatives such as vindeburnol (B1683055) and vinpocetine (B1683063) provides valuable insights.

In comparative studies using experimental models of cerebral insufficiency, vindeburnol, a derivative of eburnamenine, demonstrated a distinct pharmacological profile compared to vincamine. nih.gov For instance, vindeburnol was shown to significantly retard the utilization of glucose, phosphocreatine, and adenosine (B11128) triphosphate, and reduce lactate (B86563) production in the mouse brain during ischemia. nih.govresearchgate.net In contrast, vincamine had no significant effect on these cerebral energy substrates under similar experimental conditions. nih.govresearchgate.net Both compounds, however, showed some positive effects on post-ischemic electrocortical recovery in gerbils, though their impact on local cerebral blood flow differed in intensity and duration. nih.gov

Vinpocetine, another well-known synthetic derivative of vincamine, has been extensively studied for its neuroprotective and cognitive-enhancing effects. biorxiv.orgtaylorandfrancis.com It is recognized for improving brain metabolism and microcirculation, partly through the inhibition of phosphodiesterase 1 (PDE1). taylorandfrancis.com Recent research has also highlighted the antiproliferative and anticarcinogenic activities of both vincamine and vinpocetine, suggesting a broader therapeutic potential beyond their cerebrovascular applications. biorxiv.org

Studies on synthetic derivatives of vinpocetine with modifications at the E-ring have revealed that these changes can significantly influence their antiproliferative activity. biorxiv.org For example, the reduction of the ethyl ester on the E-ring to an alcohol resulted in a compound with potent, dose-dependent antiproliferative activity across several mammalian cell lines, whereas the parent compounds, vincamine and vinpocetine, showed minimal activity in the same assays. biorxiv.org This suggests that specific structural modifications are key to unlocking the anticancer potential of the vincamine scaffold.

The collective findings indicate that while vincamine and its derivatives share a common structural backbone, their pharmacodynamic effects can vary significantly based on their specific chemical modifications. These differences are observed in their impact on cerebral metabolism, blood flow, and their potential as antiproliferative agents. nih.govbiorxiv.org

Table 2: Comparative Pharmacodynamic Effects of Vincamine and its Derivatives

| Compound | Effect on Cerebral Energy Metabolism (Ischemia Model) | Effect on Local Cerebral Blood Flow | Antiproliferative Activity | Reference |

| Vincamine | No significant effect on energy substrates. | Slight and transient increase. | Minimal in some assays; promising in others. | nih.govresearchgate.netbiorxiv.org |

| Vindeburnol | Significantly retarded glucose, phosphocreatine, and ATP utilization. | Slight and transient increase. | Not extensively reported in these studies. | nih.gov |

| Vinpocetine | Enhances brain metabolism. | Improves microcirculation. | Minimal in some assays; promising in others. | biorxiv.orgtaylorandfrancis.com |

| Vinpocetine Alcohol Derivative | Not reported. | Not reported. | Strong, dose-dependent antiproliferative activity. | biorxiv.org |

Analytical Research Methodologies

Chromatographic Techniques for Quantification in Preclinical Research Samples (e.g., HPLC, GC, TLC)

Chromatographic methods are fundamental for the separation and quantification of vincamine (B1683053) and its related substances in various matrices, including preclinical research samples.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of vincamine. jfda-online.comjfda-online.com Several HPLC methods have been developed and validated for the simultaneous determination of vincamine and its primary metabolite, vincaminic acid, in biological fluids like plasma and urine. jfda-online.comjfda-online.com A common approach involves using a reversed-phase C8 or C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., sodium acetate (B1210297) or ammonium (B1175870) acetate). jfda-online.comlew.ro Detection is typically carried out using a UV detector at wavelengths around 270-280 nm. jfda-online.comjfda-online.comlew.ro These methods have demonstrated high accuracy and precision, with detection limits as low as 0.03 µg/mL for vincamine. jfda-online.comjfda-online.com HPLC has also been instrumental in purity assessments and identifying impurities in vincamine synthesis. unimi.it

Gas Chromatography (GC) has also been reported for the determination of vincamine in biological samples. jfda-online.com

Thin-Layer Chromatography (TLC) is another technique employed in the analysis of vincamine. jfda-online.com It is often used for the qualitative analysis and separation of vincamine from other alkaloids and impurities. unimi.itgoogle.com Visualization of the separated spots can be achieved using reagents like Dragendorff's reagent. google.com

Table 1: Examples of HPLC Methods for Vincamine Analysis

| Parameter | Method 1 jfda-online.comjfda-online.com | Method 2 lew.ro | Method 3 google.com |

|---|---|---|---|

| Column | Spheri-5 RP-C8 (5 µm) | Luna C18(2) (5 µm) | Octadecyl bonded silica |

| Mobile Phase | Acetonitrile and 0.05 M sodium acetate, pH 4.0 (30:70, v/v) | 0.1 M aqueous ammonium acetate and acetonitrile (40:60) | Acetonitrile-0.1M ammonium carbonate solution (7:3) |

| Flow Rate | 1 mL/min | 1.0 mL/min | Not specified |

| Detector | UV at 270 nm | Diode array detector at 280 nm | UV at 260 nm |

| Linearity Range | 0.1 - 50 µg/mL | 0.005–5 µg/mL | Not specified |

| LOD | 0.03 µg/mL | 0.005 µg/mL | Not specified |

| LOQ | Not specified | 0.025 µg/mL | Not specified |

| Application | Drug monitoring in human plasma/urine | Quantification of residues on manufacturing equipment | Quality control of bulk drug |

Spectroscopic and Spectrometric Approaches in Research (e.g., UV-Vis, NMR, Mass Spectrometry)

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and sensitive detection of vincamine.

UV-Visible (UV-Vis) Spectroscopy is routinely used for the detection of vincamine in HPLC analysis, with a characteristic absorption maximum around 270-280 nm. jfda-online.comlew.ro

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR) has been a key tool in the structural confirmation of vincamine and the characterization of its impurities and related compounds. jfda-online.comunimi.it For instance, COSY and NOESY experiments have been used to establish the connectivity and spatial relationships of protons within the vincamine molecule. unimi.it

Mass Spectrometry (MS) , particularly when coupled with chromatographic techniques like HPLC (LC-MS) or GC (GC-MS), provides high sensitivity and specificity for the analysis of vincamine. nih.govnih.gov LC-MS/MS methods have been developed for the quantification of vincamine and other alkaloids in biological matrices. researchgate.net Electron Ionization Mass Spectrometry (EIMS) has been used to study the fragmentation patterns of vincamine and its derivatives, aiding in their identification. unimi.it Selected ion monitoring (SIM) in mass spectrometry allows for highly sensitive detection, reaching levels of 30 pg/ml in plasma. nih.gov

Table 2: Mass Spectrometric Data for Vincamine

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| MS/MS | ESI+ | 355.2016 [M+H]⁺ | 337.2, 308.2, 212.1 | nih.gov |

| GC-MS (TMS derivative) | Not Specified | 426 (Molecular Ion) | 367 (Parent Peak) | nih.gov |

Electrochemical Detection Methods in Research Settings

Electrochemical methods offer a sensitive alternative for the detection of vincamine.

Voltammetric methods , such as adsorptive stripping voltammetry (AdSV), have been developed for the determination of vincamine in pharmaceutical formulations and human serum. jfda-online.comnih.gov These methods are based on the oxidation of the vincamine molecule at the surface of an electrode, such as a carbon paste electrode. nih.gov Square-wave voltammetry is a commonly used waveform for the stripping step. nih.gov

High-performance liquid chromatography with voltammetric detection (HPLC-VD) has also been successfully applied for the determination of vincamine in plasma. psu.edu This method can achieve detection limits down to 5 ng/ml. psu.eduresearchgate.net The oxidation potential for vincamine has been observed at around +1.13 V at a glassy carbon electrode and +1.09 V at a gold electrode. psu.edu

Table 3: Electrochemical Detection Parameters for Vincamine

| Technique | Electrode | pH | Key Parameters | LOD | Reference |

|---|---|---|---|---|---|

| AdSV | Nujol-based carbon paste | 5 (Britton-Robinson buffer) | f=120 Hz, ΔEi=10 mV, ΔEa=25 mV, Eacc=0.0 V | 6.0 x 10⁻⁹ M (2.20 ng/ml) | nih.gov |

| HPLC-VD | Glassy carbon | Not specified | Applied potential: +1.2 V | 5 ng/ml | psu.edu |

Bioanalytical Method Development and Validation for Preclinical Studies

The development and validation of bioanalytical methods are critical for obtaining reliable data from preclinical pharmacokinetic and toxicokinetic studies. ijprajournal.com This process ensures that the analytical method is accurate, precise, selective, and robust for its intended purpose.

For vincamine, this involves developing methods, typically HPLC-UV or LC-MS/MS, for its quantification in biological matrices like plasma and urine. jfda-online.comresearchgate.net The validation process includes establishing parameters such as:

Specificity and Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. jfda-online.com

Linearity and Range : The concentration range over which the method is accurate and precise. jfda-online.comjfda-online.comlew.ro

Accuracy and Precision : The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. jfda-online.comjfda-online.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The lowest concentration of the analyte that can be reliably detected and quantified. jfda-online.comjfda-online.comlew.ro

Recovery : The efficiency of the extraction process. jfda-online.com

Stability : The stability of the analyte in the biological matrix under different storage and processing conditions. lew.ro

Future Directions and Emerging Research Avenues

Exploration of Novel Molecular Targets and Signaling Pathways

Vincamine (B1683053) teproside, a derivative of vincamine, has demonstrated a range of biological activities, including neuroprotective and potential anticancer effects. Future research is directed towards a deeper understanding of its molecular mechanisms of action. Studies are exploring vincamine's interaction with various targets and signaling pathways, such as those involved in oxidative stress, inflammation, and cell proliferation nih.gov. Specifically, vincamine has been shown to modulate pathways like Nrf2/HO-1, MAPK/NF-κB, and TLR4, and has been identified as a potential inhibitor of T-box 3 (TBX3), a transcription factor implicated in various malignancies nih.gov. Emerging research aims to identify additional novel molecular targets and signaling cascades that vincamine teproside may influence, particularly in the context of complex diseases like cancer and neurodegenerative disorders. This includes investigating its role in pathways related to apoptosis, cell cycle regulation, and immune modulation, which could reveal new therapeutic strategies waocp.org.

Development and Application of Advanced Preclinical Models

The efficacy and safety of this compound in various disease contexts necessitate the development and utilization of more sophisticated preclinical models. Current research is moving beyond traditional models to incorporate advanced systems that better recapitulate human disease pathophysiology. This includes the use of genetically engineered animal models, patient-derived xenografts, and complex in vitro models such as organoids and microfluidic systems that mimic the tumor microenvironment or specific neurological conditions frontiersin.orgnih.gov. Such models are crucial for accurately assessing this compound's therapeutic effects, understanding its pharmacokinetics and pharmacodynamics, and identifying potential off-target effects before clinical translation. Future research will focus on validating these advanced models and applying them to systematically evaluate this compound's efficacy in disease-specific scenarios.

Integration of Omics Technologies in this compound Research

The application of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to unraveling the complex molecular underpinnings of this compound's actions nih.govnih.govfrontiersin.org. These technologies can identify novel biomarkers associated with drug response or resistance, elucidate intricate signaling networks, and uncover previously unknown molecular targets. For this compound, future research will likely leverage multi-omics approaches to gain a comprehensive understanding of its cellular and systemic effects. For instance, transcriptomic and proteomic analyses could reveal how this compound modulates gene expression and protein function in disease states, while metabolomics can provide insights into its impact on metabolic pathways nih.govmdpi.com. Such integrated analyses are vital for precision medicine approaches, enabling the identification of patient populations most likely to benefit from this compound therapy and guiding the development of combination therapies.

Research into Advanced Drug Delivery Systems (e.g., Nanoparticle-based Brain Targeting)

A significant area of ongoing and future research for this compound involves the development of advanced drug delivery systems, particularly those designed for enhanced brain targeting. The blood-brain barrier (BBB) and blood-cerebrospinal fluid barrier (BCSFB) present substantial challenges for delivering therapeutic agents to the central nervous system mdpi.comdovepress.comnih.gov. Nanoparticle-based systems, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, are being investigated as promising carriers to overcome these barriers frontiersin.orgnih.govmdpi.comdovepress.comnih.gov. These systems can be engineered with specific surface modifications (e.g., ligands, antibodies) to facilitate receptor-mediated transcytosis across the BBB or utilize alternative pathways like intranasal delivery nih.govmdpi.comdovepress.comnih.gov. Future research will focus on optimizing nanoparticle design for improved brain penetration, sustained release, reduced systemic toxicity, and targeted delivery to specific brain regions or cell types. Studies are exploring strategies like functionalizing nanoparticles with targeting ligands or antibodies to enhance their uptake by brain endothelial cells and subsequent delivery into the brain parenchyma nih.govmdpi.comdovepress.com. The development of such sophisticated delivery systems is critical for maximizing the therapeutic efficacy of this compound in neurological disorders and brain cancers.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing Vincamine teproside with high purity for pharmacological studies?

- Answer : Synthesis protocols should prioritize reaction conditions (e.g., temperature, solvent selection) and purification methods (e.g., column chromatography, HPLC) to minimize impurities. Validate purity using spectroscopic techniques (NMR, mass spectrometry) and compare results with established databases like PubChem or ChEMBL . Reproducibility requires detailed documentation of stoichiometric ratios and reaction kinetics .

Q. How can researchers design in vitro experiments to assess this compound's antioxidant effects?

- Answer : Use cell-free assays (e.g., DPPH radical scavenging) and cell-based models (e.g., H2O2-induced oxidative stress in neuronal cells). Quantify lipid peroxidation (via malondialdehyde levels) and antioxidant enzyme activity (SOD, CAT). Include positive controls (e.g., ascorbic acid) and triplicate measurements to ensure statistical robustness .

Q. What parameters are critical when measuring oxidative stress biomarkers in this compound-treated in vivo models?

- Answer : Standardize animal models (e.g., alloxan-induced diabetic rats) and collect tissues (liver, kidney) at consistent timepoints. Measure biomarkers like glutathione (GSH), superoxide dismutase (SOD), and 8-hydroxy-2′-deoxyguanosine (8-OHdG). Account for inter-individual variability by using large sample sizes (n ≥ 10 per group) .

Advanced Research Questions

Q. What strategies address contradictions in this compound's pharmacokinetic data across studies?

- Answer : Conduct meta-analyses of existing data to identify confounding variables (e.g., dosage, administration routes). Use compartmental modeling to compare absorption rates and bioavailability. Validate findings with in vivo pharmacokinetic studies using LC-MS/MS for precise plasma concentration measurements .

Q. How can transcriptomic and metabolomic data be integrated to elucidate this compound's mechanism of action in neurodegenerative models?

- Answer : Perform RNA sequencing to identify differentially expressed genes (e.g., BDNF, TNF-α) and pair with LC-MS-based metabolomics to track pathway alterations (e.g., kynurenine pathway). Use bioinformatics tools like MetaboAnalyst for multi-omics integration and network pharmacology analysis .

Q. What in silico approaches predict this compound's interactions with blood-brain barrier transporters?

- Answer : Use molecular docking (AutoDock Vina) to simulate binding affinities with ABC transporters (e.g., P-glycoprotein). Validate predictions using MD simulations (GROMACS) and compare with experimental permeability data from Caco-2 cell monolayers .

Q. How can researchers validate target engagement of this compound in neuroprotection studies?

- Answer : Employ thermal shift assays (TSA) to confirm binding to putative targets (e.g., NMDA receptors). Combine with CRISPR/Cas9-mediated gene knockout models to assess functional dependency. Use immunohistochemistry to correlate target modulation with phenotypic outcomes (e.g., reduced neuroinflammation) .

Methodological Best Practices

- Reproducibility : Pre-register experimental protocols on platforms like Open Science Framework. Share raw data (e.g., via Zenodo) and use FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Data Contradictions : Apply Bland-Altman plots to assess agreement between studies and identify systematic biases. Use sensitivity analyses to test robustness of conclusions .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for reporting and obtain ethics approval for animal welfare protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.